![molecular formula C10H12N2O2 B180525 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate d'éthyle CAS No. 147740-01-0](/img/structure/B180525.png)
5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate d'éthyle
Vue d'ensemble
Description
Ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.
Applications De Recherche Scientifique
Ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-tubercular and anti-cancer activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mécanisme D'action
Target of Action
The primary targets of ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis .
Mode of Action
Ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate interacts with FGFRs, inhibiting their activity . This inhibition occurs when the compound forms a hydrogen bond with a specific residue in the FGFR, leading to a decrease in the receptor’s activity .
Biochemical Pathways
The inhibition of FGFRs by ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate affects several downstream signaling pathways. These include the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways . These pathways play crucial roles in cell proliferation, migration, and angiogenesis .
Pharmacokinetics
The compound’s low molecular weight suggests it may have beneficial adme (absorption, distribution, metabolism, and excretion) properties, potentially leading to good bioavailability .
Result of Action
The inhibition of FGFRs by ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate can lead to a decrease in cell proliferation and an increase in apoptosis . This makes the compound a potential candidate for cancer therapy, as abnormal activation of FGFRs is associated with the progression and development of several cancers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals in the presence of trifluoracetic acid . This reaction facilitates the formation of the fused ring system. The reaction conditions often include:
Temperature: Room temperature to 80°C
Solvent: Dichloromethane or ethanol
Catalyst: Trifluoracetic acid
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate undergoes various chemical reactions, including:
Oxidation: Can be oxidized using reagents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: Similar structure but different substituents.
1H-pyrrolo[2,3-b]pyridine: Another fused ring system with different biological activities.
Uniqueness
Ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl ester group enhances its solubility and potential for further chemical modifications.
Activité Biologique
Ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate (CAS No. 147740-01-0) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a fused pyrrole and pyridine ring system, which is known for its diverse pharmacological properties. This article reviews the biological activity of ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Structural Overview
The molecular formula of ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate is , with a molecular weight of approximately 190.21 g/mol. The compound's structure is significant as it influences its interaction with biological targets, particularly fibroblast growth factor receptors (FGFRs) .
Ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate primarily acts by inhibiting FGFRs. This inhibition affects several downstream signaling pathways, including:
- RAS-MEK-ERK Pathway : Involved in cell proliferation and survival.
- PLCγ Pathway : Plays a role in various cellular processes including growth and differentiation.
- PI3K-Akt Pathway : Critical for regulating cell metabolism and survival.
The inhibition of FGFRs leads to decreased cell proliferation and increased apoptosis, indicating potential anti-cancer properties .
Antitumor Activity
Studies have highlighted the antitumor potential of ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth . The compound's ability to target FGFRs positions it as a candidate for further development in cancer therapeutics.
Antimicrobial Properties
In addition to its antitumor activity, ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate has been explored for its antimicrobial properties. Compounds derived from pyrrole and pyridine scaffolds have demonstrated effectiveness against bacterial strains such as Staphylococcus aureus . The minimum inhibitory concentration (MIC) values for related compounds suggest that structural modifications can enhance antimicrobial activity.
Other Pharmacological Activities
Research indicates that derivatives of pyrrolo[3,4-b]pyridine may exhibit a range of other biological activities, including:
- Analgesic Effects : Some studies report analgesic properties associated with related compounds.
- Antidiabetic Activity : Investigations into the metabolic effects of these compounds suggest potential benefits in diabetes management.
- Antiviral Effects : Certain derivatives have shown promise in inhibiting viral replication .
Case Studies
- Cancer Cell Studies : In vitro studies using various cancer cell lines have demonstrated that ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate can significantly reduce cell viability at micromolar concentrations. For example, a study reported an IC50 value of approximately 10 µM against breast cancer cells .
- Antimicrobial Testing : A comparative study evaluated the antimicrobial efficacy of several pyrrole derivatives against Escherichia coli and Staphylococcus aureus, revealing that some derivatives exhibited MIC values lower than standard antibiotics like ciprofloxacin .
Research Findings Summary
The following table summarizes key findings related to the biological activity of ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate:
Propriétés
IUPAC Name |
ethyl 5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-2-14-10(13)12-6-8-4-3-5-11-9(8)7-12/h3-5H,2,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBKEVNPKSZQFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CC2=C(C1)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60596813 | |
Record name | Ethyl 5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60596813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147740-01-0 | |
Record name | Ethyl 5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60596813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.